molecular formula C11H11FN2O2 B567782 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine CAS No. 1222533-72-3

2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine

Cat. No.: B567782
CAS No.: 1222533-72-3
M. Wt: 222.219
InChI Key: DAVIBRODJFTHQN-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine is a synthetic organic compound belonging to the naphthyridine family. Naphthyridines are heterocyclic compounds containing a pyridine ring fused to another aromatic ring. The presence of both methoxy groups and a fluorine atom in the structure of this compound imparts unique chemical properties, making it a compound of interest in various scientific fields.

Scientific Research Applications

2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were used as a drug, the mechanism of action would depend on how the compound interacts with biological systems .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine typically involves multi-step organic reactions. One common method includes the reaction of 6-fluoro-1,8-naphthyridine with dimethoxymethane in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the dimethoxymethyl group. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced naphthyridine compounds.

    Substitution: The presence of the fluorine atom makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide, which can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Naphthyridine derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced naphthyridine compounds with hydrogenated rings.

    Substitution: Naphthyridine compounds with substituted functional groups replacing the fluorine atom.

Comparison with Similar Compounds

    2-(Dimethoxymethyl)-1,8-naphthyridine: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    6-Fluoro-1,8-naphthyridine: Lacks the dimethoxymethyl group, affecting its solubility and interaction with molecular targets.

    2-Methoxymethyl-6-fluoro-1,8-naphthyridine: Contains only one methoxy group, leading to variations in its chemical properties.

Uniqueness: The combination of the dimethoxymethyl group and the fluorine atom in 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine imparts unique chemical and biological properties, making it distinct from other similar compounds. This dual functionalization enhances its versatility in various applications, particularly in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-(dimethoxymethyl)-6-fluoro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c1-15-11(16-2)9-4-3-7-5-8(12)6-13-10(7)14-9/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVIBRODJFTHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC2=NC=C(C=C2C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678401
Record name 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222533-72-3
Record name 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222533-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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